2-Isopropyl-4-methoxybenzaldehyde
Overview
Description
2-Isopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound, being an aldehyde, can undergo nucleophilic substitution reactions. In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
The compound’s molecular weight (17823 g/mol) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones as a result of its interaction with hydroxylamine or hydrazine could potentially have various biological implications .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the reactivity and stability of aldehydes .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Isopropyl-4-methoxybenzaldehyde, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Cellular Effects
The effects of this compound on cells are not well studied. It has been suggested that benzaldehydes, a group of compounds that includes this compound, can disrupt cellular antioxidation systems, which could have significant effects on cell function . This disruption could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which suggests that this compound may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and changing gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-4-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of 2-isopropyl-4-methoxybenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-isopropyl-4-methoxybenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-isopropyl-4-methoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield 2-isopropyl-4-methoxy-3-nitrobenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 2-Isopropyl-4-methoxybenzoic acid.
Reduction: 2-Isopropyl-4-methoxybenzyl alcohol.
Substitution: 2-Isopropyl-4-methoxy-3-nitrobenzaldehyde.
Scientific Research Applications
2-Isopropyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a lead compound for developing new antibacterial drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but with a hydroxyl group instead of an isopropyl group.
4-Methoxybenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 2-Isopropyl-4-methoxybenzaldehyde is unique due to the combined presence of both isopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, while the methoxy group is an electron-donating group, affecting the compound’s overall reactivity in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
4-methoxy-2-propan-2-ylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVBYJPOCRTSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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